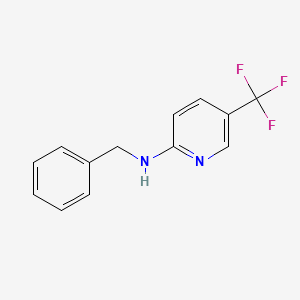

N-benzyl-5-(trifluoromethyl)-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-benzyl-5-(trifluoromethyl)-2-pyridinamine often involves intricate reactions that enable the formation of complex structures. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases a novel strategy for constructing a complex skeleton through direct metal-free oxidative N-N bond formation, demonstrating high yields and short reaction times (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category often features complex arrangements due to the presence of trifluoromethyl groups and nitrogen-containing heterocycles. The precise molecular geometry can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies where the structural determination helped confirm the synthesis and configuration of novel compounds (Davis & Fettinger, 2018).

Chemical Reactions and Properties

Compounds like this compound engage in a variety of chemical reactions, leveraging the reactive sites for further functionalization. These reactions are crucial for expanding the utility of the compound in synthesizing derivatives with desired properties. The reactivity can be attributed to the presence of electron-withdrawing trifluoromethyl groups and the pyridinamine moiety, facilitating nucleophilic substitutions, and other transformations (Chernov'yants et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular arrangement and the presence of functional groups. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, highlighting the influence of the trifluoromethyl group and carboxylic acid moiety on the compound's physical properties and intermolecular interactions (Ye & Tanski, 2020).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as acidity, basicity, and reactivity towards various reagents, are central to their application in organic synthesis and material science. The trifluoromethyl group significantly affects these properties by altering the electron density on the pyridine ring, which can influence the compound's behavior in chemical reactions (Nakash et al., 2005).

Mecanismo De Acción

Target of Action

It is noted that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .

Result of Action

It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have a variety of effects at the molecular and cellular level .

Action Environment

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may suggest some level of environmental stability .

Análisis Bioquímico

Biochemical Properties

It is known that TFMP derivatives, which include Pyridine, 2-benzylamino-5-trifluoromethyl-, have been used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

Some TFMP derivatives have shown to exhibit biological activities, including effects on human tumor cells

Molecular Mechanism

It is known that benzylic halides, which include compounds similar to Pyridine, 2-benzylamino-5-trifluoromethyl-, can undergo nucleophilic substitution reactions . This suggests that Pyridine, 2-benzylamino-5-trifluoromethyl- may interact with other molecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that some TFMP derivatives have shown memory ameliorating effects in mice

Metabolic Pathways

It is known that some bacteria can metabolize pyridine, suggesting that similar metabolic pathways may exist for Pyridine, 2-benzylamino-5-trifluoromethyl- .

Subcellular Localization

Recent advances in the prediction of protein subcellular localization using deep learning may provide insights into the potential subcellular localization of Pyridine, 2-benzylamino-5-trifluoromethyl- .

Propiedades

IUPAC Name |

N-benzyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)11-6-7-12(18-9-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOFHQWICAZRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)

![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)

![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)

![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)

![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)

![5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5345334.png)